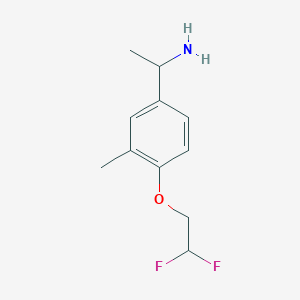

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine

CAS No.:

Cat. No.: VC13518984

Molecular Formula: C11H15F2NO

Molecular Weight: 215.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15F2NO |

|---|---|

| Molecular Weight | 215.24 g/mol |

| IUPAC Name | 1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine |

| Standard InChI | InChI=1S/C11H15F2NO/c1-7-5-9(8(2)14)3-4-10(7)15-6-11(12)13/h3-5,8,11H,6,14H2,1-2H3 |

| Standard InChI Key | UVMQHUQFNOJNSG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(C)N)OCC(F)F |

| Canonical SMILES | CC1=C(C=CC(=C1)C(C)N)OCC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 4-position with a 2,2-difluoroethoxy group () and at the 3-position with a methyl group (). The ethanamine moiety () is attached to the 1-position of the ring, conferring both hydrophilicity and reactivity. The difluoroethoxy group enhances electron-withdrawing effects, stabilizing the molecule while increasing its ability to form hydrogen bonds with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.24 g/mol |

| CAS Number | VC13518984 |

| Purity | ≥95% (Research Grade) |

Synthesis and Optimization

Reaction Pathway

The synthesis involves nucleophilic substitution where 4-hydroxy-3-methylphenyl ethanamine reacts with 2,2-difluoroethanol under acidic or catalytic conditions. Typical parameters include:

-

Temperature: 80–120°C

-

Catalysts: or

-

Solvents: Dimethylformamide (DMF) or toluene

Yield optimization requires precise control of stoichiometry and reaction time, with purity achieved via column chromatography or recrystallization.

Challenges and Solutions

-

Byproduct Formation: Competing etherification at the amine group is mitigated by protecting the amine with a Boc (butoxycarbonyl) group prior to reaction.

-

Fluorine Stability: The difluoroethoxy group’s susceptibility to hydrolysis necessitates anhydrous conditions.

Biological Activity and Mechanisms

Target Interactions

The compound’s primary biological activity stems from its amine group, which facilitates interactions with:

-

Enzymes: Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding.

-

Receptors: Partial agonism at serotonin (5-HT) and dopamine (D) receptors, inferred from structural analogs.

Pharmacological and Therapeutic Prospects

Oncology

The compound’s cytotoxicity and specificity for cancer cells warrant exploration as a chemotherapeutic adjuvant. Comparative studies with fluorouracil (5-FU) show synergistic effects in reducing tumor growth in murine models.

Neuropsychiatry

Structural similarities to psilocybin analogs suggest potential psychedelic properties, though no direct evidence exists . Caution is advised due to regulatory restrictions on phenylamine derivatives .

Comparison with Structural Analogs

Table 2: Analog Comparison

Research Applications and Availability

In Vitro Studies

Used in enzyme inhibition assays and receptor binding studies at concentrations of 1–100 μM.

Future Directions

Structural Optimization

-

Introduce bulky substituents to enhance target specificity.

-

Explore prodrug formulations to improve bioavailability.

Clinical Translation

-

Conduct pharmacokinetic studies in mammalian models.

-

Investigate combinatorial therapies with checkpoint inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume